Structural Characterization of Bivalirudin Impurity 1 (β-Asp⁹-Bivalirudin) by High-Resolution NMR Spectroscopy
Structural Characterization of Bivalirudin Impurity 1 (β-Asp⁹-Bivalirudin) by High-Resolution NMR Spectroscopy
An in-depth technical guide on the structural elucidation of Bivalirudin Impurity 1 using High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary
Bivalirudin is a 20-amino acid synthetic peptide (D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu) utilized as a highly specific, reversible direct thrombin inhibitor[1]. During its solid-phase synthesis, purification, and subsequent formulation, the peptide is highly susceptible to degradation. One of the most critical and ubiquitous degradation pathways in peptides containing an Asn-Gly sequence is deamidation, which leads to the formation of isomeric impurities[2].
While Liquid Chromatography-Mass Spectrometry (LC-MS) can easily detect the +1 Da mass shift associated with the deamidation of Asn to Asp, it cannot definitively distinguish between the resulting α-aspartyl (α-Asp) and isoaspartyl (β-Asp) linkages without complex, often ambiguous MS/MS fragmentation analysis. This whitepaper details the authoritative workflow for the structural characterization of Bivalirudin Impurity 1 (β-Asp⁹-Bivalirudin) [3] using 2D High-Resolution NMR spectroscopy—the gold standard for absolute structural and linkage elucidation[4].
Mechanistic Causality: The Origin of Impurity 1
To characterize an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The Asn⁹-Gly¹⁰ sequence in Bivalirudin is a classic "hotspot" for non-enzymatic degradation[2].
The degradation is driven by the nucleophilic attack of the Gly¹⁰ backbone amide nitrogen on the side-chain carbonyl group of Asn⁹. This reaction releases ammonia (NH₃) and forms a highly reactive, cyclic succinimide intermediate . Subsequent hydrolysis of this intermediate is asymmetric; water can attack either of the two carbonyl carbons of the succinimide ring. Attack at the α-carbonyl yields the native peptide backbone (α-Asp⁹-Bivalirudin), while attack at the β-carbonyl yields the isoaspartyl peptide (β-Asp⁹-Bivalirudin, or Impurity 1)[2]. Because the β-carbonyl is less sterically hindered, β-Asp⁹ is typically the major degradation product (often forming in a 3:1 to 4:1 ratio over α-Asp⁹).
Mechanism of Asn9 deamidation leading to the formation of β-Asp9-Bivalirudin (Impurity 1).
The Analytical Strategy: Why NMR?
In a β-peptide linkage, the peptide backbone is extended by one methylene group, routing through the side-chain carboxylate (Cγ) of the aspartic acid rather than the α-carboxylate (Cα)[4].
To prove this structurally, we must establish a self-validating analytical system that answers three questions:
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Spin System Identification: Are the protons of the Asp⁹ and Gly¹⁰ residues intact? (Answered by TOCSY/HSQC).
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Spatial Proximity: Does the spatial distance between the Asp⁹ side-chain and the Gly¹⁰ amide proton change? (Answered by NOESY).
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Covalent Linkage: Is the Gly¹⁰ amide nitrogen covalently bonded to the Asp⁹ Cα or Cγ? (Answered by HMBC).
Experimental Workflow & Self-Validating Protocol
The following protocol is designed for a 600 MHz or 800 MHz NMR spectrometer equipped with a cryoprobe to ensure sufficient sensitivity for impurity profiling.
Step 1: Sample Preparation (The Causality of pH)
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Protocol: Dissolve 2-5 mg of isolated Bivalirudin Impurity 1 in 600 µL of a 90% H₂O / 10% D₂O mixture. Adjust the pH to 4.0 - 4.5 using dilute HCl or NaOH. Add 0.5 mM DSS as an internal chemical shift reference.
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Expert Insight: Why pH 4.5? Amide protons (NH) undergo rapid chemical exchange with bulk water at physiological pH, rendering them invisible to NMR. Lowering the pH to 4.5 minimizes base-catalyzed exchange, preserving the NH signals which are strictly required for NOESY and HMBC backbone tracing[4][5].
Step 2: System Suitability (1D ¹H NMR)
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Protocol: Acquire a 1D ¹H spectrum using Excitation Sculpting or WATERGATE for solvent suppression.
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Validation: The system is only valid to proceed if the DSS reference peak line-width is < 1.5 Hz, and the amide region (7.5 - 8.5 ppm) shows sharp, well-resolved doublets/triplets without bleaching from the water suppression pulse.
Step 3: 2D TOCSY & HSQC (Spin System Isolation)
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Protocol: Acquire a 2D TOCSY (Mixing time: 70 ms) and a ¹H-¹³C HSQC.
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Rationale: The 70 ms mixing time is optimal for transferring magnetization through the entire spin system of an amino acid (NH → Hα → Hβ) without spilling over to adjacent residues. This isolates the Asp⁹ and Gly¹⁰ spin systems.
Step 4: 2D NOESY (Sequential Walk)
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Protocol: Acquire a 2D NOESY (Mixing time: 250 ms).
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Rationale: In native α-Asp, a strong sequential NOE is observed between the Asp⁹ Hα and the Gly¹⁰ NH ( dαN ). In Impurity 1 (β-Asp), the backbone routes through the β-carbon. This increases the distance between Asp⁹ Hα and Gly¹⁰ NH, but significantly decreases the distance between the Asp⁹ Hβ protons and the Gly¹⁰ NH. Thus, an unusually strong dβN NOE is the first major indicator of a β-linkage[4].
Step 5: 2D HMBC (Absolute Linkage Proof)
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Protocol: Acquire a ¹H-¹³C HMBC optimized for long-range couplings ( 3JCH ≈ 7-8 Hz).
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Rationale: This is the definitive proof. In Impurity 1, the HMBC spectrum will show a cross-peak between the Gly¹⁰ NH proton and the Asp⁹ Cγ carbonyl carbon (~171-174 ppm), confirming the isopeptide bond.
Self-validating 2D NMR workflow for the structural elucidation of peptide linkage isomers.
Data Presentation: Diagnostic Chemical Shifts
The transition from an α-peptide bond to a β-peptide bond induces predictable and diagnostic changes in the local magnetic environment. The table below summarizes the critical NMR parameters used to differentiate Native Bivalirudin from Impurity 1.
| NMR Parameter / Correlation | Native Bivalirudin (Asn⁹) | α-Asp⁹-Bivalirudin | β-Asp⁹-Bivalirudin (Impurity 1) | Diagnostic Significance |
| Residue 9 Cα Shift (ppm) | ~ 51.5 | ~ 52.0 | ~ 50.2 (Upfield) | Free α-carboxylate shields the Cα. |
| Residue 9 Cβ Shift (ppm) | ~ 37.0 | ~ 37.5 | ~ 39.5 (Downfield) | Cβ is now adjacent to the peptide amide bond. |
| Residue 9 Hβ - Gly¹⁰ NH NOE | Weak | Weak | Strong ( dβN ) | Proves spatial proximity of Hβ to the next amide[4]. |
| Residue 9 Hα - Gly¹⁰ NH NOE | Strong ( dαN ) | Strong ( dαN ) | Weak | Proves increased distance from Hα to the next amide. |
| HMBC Linkage (Gly¹⁰ NH → ?) | Asn⁹ Cα Carbonyl (~173 ppm) | Asp⁹ Cα Carbonyl (~174 ppm) | Asp⁹ Cγ Carbonyl (~171 ppm) | Absolute proof of covalent β-linkage[4]. |
Note: Exact chemical shifts will vary slightly based on exact pH, temperature, and concentration, but the relative Δδ trends and NOE/HMBC connectivity patterns remain absolute.
Conclusion
Controlling peptide-related impurities is essential to meet regulatory requirements and ensure product safety, as undetected impurities can trigger immunogenic responses[6]. While chromatographic methods can isolate Bivalirudin Impurity 1, only a rigorous, multi-dimensional NMR approach can provide the absolute structural proof required by regulatory bodies (e.g., USP, ICH). By mapping the 3JCH couplings via HMBC and observing the altered spatial distances via NOESY, analytical scientists can definitively characterize β-Asp⁹-Bivalirudin, ensuring the integrity of the therapeutic supply chain.
References
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Novel Peptide Impurity From Bivalirudin Formulation, Its Detection, Purification And Structure Elucidation Using Amino Acid Sequencing, IOSR Journal.1
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O-Methyltransferase-Mediated Incorporation of a β-Amino Acid in Lanthipeptides, ACS Publications. 4
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Isoaspartate in peptides and proteins: Formation, significance, and analysis, ResearchGate. 2
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Water-solubilized, cap-stabilized, helical polyalanines: calibration standards for NMR and CD analyses, PubMed (NIH).5
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USP Peptide Standards and Materials, US Pharmacopeia (USP). 6
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Bivalirudin-impurities, Pharmaffiliates. 3
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